1-Piperazinebutanoic acid, ethyl ester
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Overview
Description
“1-Piperazinebutanoic acid, ethyl ester” is an ester, which is a class of organic compounds. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . The specific ester , “1-Piperazinebutanoic acid, ethyl ester”, has the molecular formula C7H14N2O2 and a molecular weight of 158.1983 .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols. This process, known as esterification, occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “1-Piperazinebutanoic acid, ethyl ester” consists of a carbonyl group (C=O) and a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . The second oxygen atom bonds to another carbon atom . The IUPAC Standard InChI for this compound is InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 .
Chemical Reactions Analysis
Esters, including “1-Piperazinebutanoic acid, ethyl ester”, can undergo various chemical reactions. They can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .
properties
IUPAC Name |
ethyl 4-piperazin-1-ylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)4-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLKVGMCKQAKDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445016 |
Source
|
Record name | 1-Piperazinebutanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinebutanoic acid, ethyl ester | |
CAS RN |
154938-42-8 |
Source
|
Record name | 1-Piperazinebutanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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